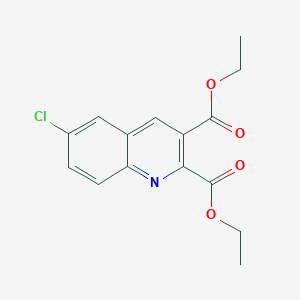

6-Chloroquinoline-2,3-dicarboxylic acid diethyl ester

Description

6-Chloroquinoline-2,3-dicarboxylic acid diethyl ester is a chlorinated quinoline derivative with two ester functional groups at positions 2 and 2. Its molecular formula is C₁₅H₁₄ClNO₄, and it is primarily used in research settings as a synthetic intermediate for pharmaceuticals, agrochemicals, or materials science . The compound is classified under GHS Category 1 for severe eye damage, emphasizing the need for stringent safety protocols during handling . Commercial suppliers offer it in purities ≥97%, with typical quantities ranging from 100 mg to 1 g .

Properties

IUPAC Name |

diethyl 6-chloroquinoline-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4/c1-3-20-14(18)11-8-9-7-10(16)5-6-12(9)17-13(11)15(19)21-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFMPELSGBWGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40537946 | |

| Record name | Diethyl 6-chloroquinoline-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92525-74-1 | |

| Record name | Diethyl 6-chloroquinoline-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 92525-74-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroquinoline-2,3-dicarboxylic acid diethyl ester typically involves the esterification of 6-chloroquinoline-2,3-dicarboxylic acid. The reaction is carried out using ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes similar to those used in laboratory synthesis. Industrial production may also incorporate continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloroquinoline-2,3-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the quinoline ring can be substituted with other nucleophiles.

Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly used.

Major Products Formed

Substitution Reactions: Products include substituted quinoline derivatives.

Hydrolysis: The major products are 6-chloroquinoline-2,3-dicarboxylic acid and ethanol.

Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

6-Chloroquinoline-2,3-dicarboxylic acid diethyl ester has been extensively studied for its potential biological activities, particularly as an antimicrobial and anticancer agent.

Antimicrobial Activity:

Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values highlight its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate its potential as a lead compound in antibiotic development .

Anticancer Activity:

The compound has also demonstrated anticancer properties, inhibiting the growth of several cancer cell lines. The Inhibitory Concentration (IC50) values are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These findings suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells, although the exact mechanisms remain to be fully elucidated .

Chemical Research

In addition to its biological applications, this compound serves as a valuable building block in organic synthesis. It is utilized to create more complex quinoline derivatives through various chemical reactions such as substitution, hydrolysis, and oxidation .

Chemical Reactions:

The compound can undergo several reactions:

- Substitution Reactions: The chlorine atom can be replaced with other nucleophiles.

- Hydrolysis: Ester groups can be hydrolyzed to yield carboxylic acids.

- Oxidation/Reduction: The quinoline ring can be modified to produce different derivatives.

These reactions enhance its utility in synthesizing novel compounds for further research .

Case Study 1: Antimicrobial Efficacy

A study involving a series of quinoline derivatives demonstrated that modifications to the chlorine substituent could enhance antimicrobial activity against resistant strains of bacteria. The results indicated that specific structural changes could lead to improved efficacy compared to existing antibiotics .

Case Study 2: Anticancer Mechanisms

Research on the anticancer properties of this compound revealed that it affects cellular pathways associated with apoptosis. In vitro studies showed that treatment with varying concentrations led to significant cell death in cancer lines while sparing normal cells, indicating selective toxicity .

Mechanism of Action

The mechanism of action of 6-Chloroquinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated quinoline structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 6-chloroquinoline-2,3-dicarboxylic acid diethyl ester include halogen-substituted derivatives, ester variants, and heterocyclic core modifications. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Effects: Halogens: The 6-Cl and 6-Br derivatives exhibit higher lipophilicity compared to 6-F, influencing their membrane permeability in biological systems . Bromine’s larger atomic radius enhances electrophilicity, making it suitable for Suzuki-Miyaura coupling reactions . Positional Isomerism: The 7-Cl isomer (vs.

Ester Group Modifications :

- Diethyl esters (e.g., 6-Cl, 7-Cl) offer greater hydrolytic stability and lipophilicity than dimethyl analogs (e.g., 6-chloropyridine dimethyl ester), which may hydrolyze faster under acidic/basic conditions .

Core Heterocycle Differences: Quinoline vs. Pyridine: Quinoline’s extended aromatic system enhances π-π stacking in coordination complexes, whereas pyridine derivatives (e.g., 6-chloropyridine dimethyl ester) are more compact, favoring applications in asymmetric catalysis .

Table 2: Physicochemical Properties

Biological Activity

6-Chloroquinoline-2,3-dicarboxylic acid diethyl ester (C_15H_14ClNO_4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields such as medicine and industry.

- Molecular Formula : C₁₅H₁₄ClN₀₄

- Molecular Weight : 307.73 g/mol

- Structure : The compound features a chloro-substituted quinoline core with two carboxylic acid ester groups, which contribute to its chemical reactivity and biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The halogenated quinoline structure enhances its binding affinity, potentially inhibiting enzymatic activities or modulating receptor functions. Specific pathways and targets may vary depending on the biological context in which the compound is studied .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including human lung adenocarcinoma (A549) and breast cancer cells (MCF-7). The mechanism appears to involve cell cycle arrest and modulation of apoptotic pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in A549 and MCF-7 cells | |

| Anti-inflammatory | Exhibits anti-inflammatory effects |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that the compound displayed significant inhibitory effects against Gram-positive bacteria, with an IC50 value indicating potency comparable to existing antibiotics .

- Anticancer Activity : In a comparative study with cisplatin, this compound showed moderate cytotoxicity against several cancer cell lines, suggesting it could be developed into an effective chemotherapeutic agent .

- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound can disrupt cellular processes by inhibiting specific enzymes involved in cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.